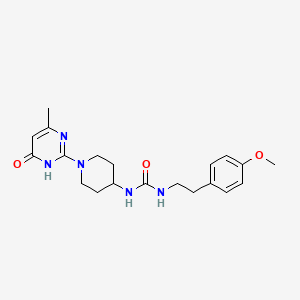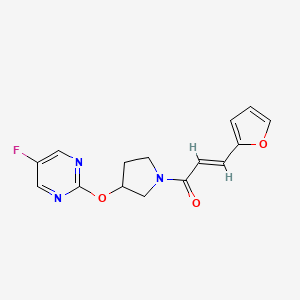
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14FN3O3 and its molecular weight is 303.293. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacogenomics in Chemotherapy
Fluoropyrimidines such as 5-fluorouracil are pivotal in chemotherapy treatments for various cancers, including colorectal, ovarian, and gastrointestinal. The efficacy of these treatments is often affected by severe toxicities like neurotoxicity and cardiotoxicity. Pharmacogenomics, the study of how genes affect an individual's response to drugs, plays a crucial role in patient stratification for Fluoropyrimidine/Oxaliplatin-based therapy. Genetic profiling can inform treatment decisions, redefine drug scheduling, and dosage, thereby improving treatment outcomes and cost-effectiveness (Di Francia et al., 2015).
Genotyping and Phenotyping in Chemotherapy Management
The metabolism of fluoropyrimidines, mainly through the enzyme dihydropyrimidine dehydrogenase (DPD), greatly influences their safety profile. Understanding individual genetic variants, particularly the DPYD gene polymorphisms, and complementing this with phenotyping methods like measuring 5-fluorouracil clearance and DPD activity, helps optimize chemotherapy management. This approach aids in predicting patient response and adjusting treatment protocols to minimize severe toxicities, tailoring a more personalized and effective treatment plan (Conti et al., 2020).
Chemotherapy Sequencing and Combination Strategies
The sequence and combination of chemotherapeutic drugs, including fluoropyrimidines, are critical for maximizing efficacy and minimizing adverse effects in treating various cancers. Systematic reviews of combination chemotherapy trials highlight the importance of factors like fluoropyrimidine formulation and compatibility with other drugs, including biologics. These reviews guide the selection of optimal regimens, aiding in the shift toward individualized therapy based on predictive factors, such as genetic profiles (Bekaii-Saab & Wu, 2014).
Fluoropyrimidine Toxicity and Pharmacogenetics
Adverse effects associated with fluoropyrimidine and platinum-based chemotherapies are a significant concern. An umbrella review of systematic reviews has synthesized evidence on the pharmacogenetics of toxicity associated with these treatments. It identifies specific genetic variations, such as polymorphisms in the DPYD and TYMS genes, that are significantly associated with fluoropyrimidine-induced toxicity. Such pharmacogenetic insights are crucial for personalized medicine, aiming to tailor treatment to individual genetic profiles to improve safety and efficacy (Campbell et al., 2016).
properties
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-8-17-15(18-9-11)22-13-5-6-19(10-13)14(20)4-3-12-2-1-7-21-12/h1-4,7-9,13H,5-6,10H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXTQFZJHMNSH-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

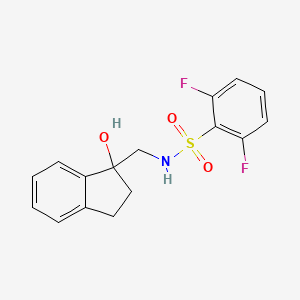
![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
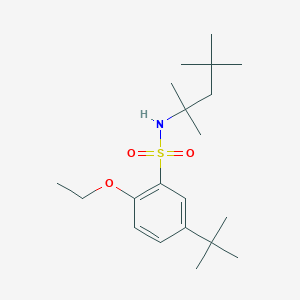
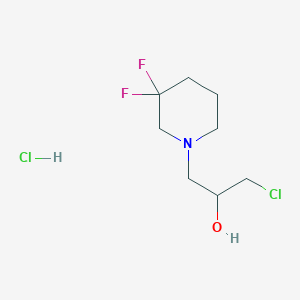
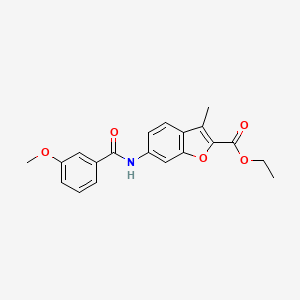
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)
